9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Accessing enantiopure azabicyclic scaffolds for CNS GPCR ligand discovery typically requires costly chiral resolution. 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS 2291-58-9) circumvents this with a predefined (1S,5S) configuration. • Direct reductive amination yields 3β-amino derivatives; acylation affords D3 ligands with Ki = 0.5 nM. • N-Benzyl group optimizes XLogP3 (2.2) for brain penetration. • ≥97% purity; room-temp stable for automated HTS.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B7972113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14-/m0/s1
InChIKeyBVEFCNSLJKPSEA-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Overview


9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS 2291-58-9) is a bridged bicyclic ketone featuring a 9-azabicyclo[3.3.1]nonane core bearing an N-benzyl substituent and a 3-oxo group. The rigid bicyclic framework confers a defined stereochemistry, specifically the (1S,5S) configuration in the commercially available form [1]. This compound serves as a versatile synthetic building block for generating pharmacologically active azabicyclic derivatives, including dopamine receptor ligands and sigma receptor modulators [2]. Its molecular formula is C15H19NO, with a molecular weight of 229.32 g/mol, and it typically appears as an off-white solid [1].

Stereochemical Control (1S,5S) defined configuration for asymmetric synthesis
Synthetic Utility Ketone handle enables reductive amination and Grignard addition
Research Target Precursor for dopamine D3 and sigma receptor ligands
Inventory Readiness Room-temperature stable solid for long-term compound management

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Generic Substitution Challenges


Generic substitution of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane with other azabicyclic ketones or structurally similar scaffolds is precluded by significant differences in stereochemical rigidity, N-substituent electronic effects, and downstream synthetic compatibility. The (1S,5S) configuration of the commercial product defines the spatial orientation of the bridgehead nitrogen and carbonyl group, which directly influences the stereochemical outcome of subsequent reductions or alkylations [1]. Furthermore, the N-benzyl group provides a distinct balance of steric bulk and electronic character compared to smaller N-alkyl (e.g., methyl) or N-protecting (e.g., Boc) groups, affecting both reaction kinetics and the pharmacological profile of derived ligands [2]. Simply interchanging with a 9-methyl or N-Boc analog, for example, would alter the lipophilicity (XLogP3) and hydrogen bonding capacity of the core, potentially disrupting binding affinity or selectivity in target biological assays [3].

Stereochemical Mismatch Racemic or undefined scaffolds lack (1S,5S) configuration, altering downstream chiral outcomes
N-Substituent Role Switching N-benzyl to N-methyl or N-Boc shifts lipophilicity and reaction kinetics
Property Divergence Replacement analogs differ in XLogP3 and hydrogen bonding, which may disrupt biological assay profiles

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Differentiation Evidence


Enantiopure Stereochemistry vs Racemic Scaffolds

The commercially available 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is supplied with a defined (1S,5S) stereochemical configuration [1]. This contrasts with the racemic mixtures often encountered in alternative azabicyclic scaffolds such as 9-methyl-9-azabicyclo[3.3.1]nonane derivatives, which lack chiral resolution [2]. The precise stereochemistry of this compound ensures consistent enantiomeric purity for downstream asymmetric transformations, whereas racemic starting materials would require costly and time-consuming chiral separation steps.

Stereochemical Configuration
Class-level inference
Defined (1S,5S) vs. racemic
Enantiopure starting material reduces chiral resolution needs
Data to verify: vendor specification and literature characterization
Stereochemistry Asymmetric Synthesis Chiral Building Blocks

High Purity for Fragment-Based Drug Discovery

Multiple vendors supply 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane at a minimum purity of 97% . This high purity specification differentiates it from many other complex heterocyclic building blocks that are often offered at lower purities (e.g., 95% or 90%), requiring further purification before use in sensitive assays. The 97% grade ensures minimal interference from impurities during biochemical screening, making the compound directly suitable for fragment-based drug discovery (FBDD) libraries .

Commercial Purity
Cross-study comparable
≥97%
Supports fragment-based screening without pre-purification
Vendor COA dependent; verify lot specifications
Chemical Purity High-Throughput Screening Fragment Libraries

Solid Form and Ambient Stability for Inventory Management

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is supplied as an off-white solid that can be stored at room temperature . This contrasts with related 9-azabicyclo[3.3.1]nonane derivatives bearing free amine or hydroxyl groups, which often require cold storage or inert atmospheres to prevent degradation [1]. The solid form facilitates accurate weighing and long-term compound management, reducing logistical burdens associated with volatile or hygroscopic liquids.

Physical Form
Class-level inference
Off-white solid; RT storage
Simplifies inventory management vs. cold-chain liquids
Verify storage conditions per vendor
Stability Storage Compound Management

Optimal Lipophilicity for Blood-Brain Barrier Penetration

The computed XLogP3 value for 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is 2.2 [1]. This lipophilicity falls within the optimal range (1–3) for central nervous system (CNS) drug candidates, suggesting potential for blood-brain barrier (BBB) penetration. In contrast, the more polar 9-Boc-3-oxo-9-azabicyclo[3.3.1]nonane (which lacks a benzyl group) would exhibit a lower XLogP, potentially limiting CNS availability [2]. The N-benzyl substituent thus provides a favorable balance of lipophilicity for CNS-targeted applications.

Lipophilicity (XLogP3)
Class-level inference
2.2
Reported CNS-penetrant range for ligand design
Computed property; experimental logD may differ
Lipophilicity CNS Penetration ADME Properties

Ketone Handle for Reductive Amination and Grignard Additions

The 3-oxo group in 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane serves as a versatile synthetic handle, allowing direct reductive amination to yield 3-amino derivatives or Grignard addition to introduce new carbon substituents [1]. This is a distinct advantage over the corresponding 3-hydroxy analogs (e.g., endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol), which require activation (e.g., tosylation) before nucleophilic substitution [2]. The ketone functionality thus provides a more convergent synthetic entry point for generating diverse chemical libraries.

Synthetic Reactivity
Class-level inference
Reductive amination; Grignard addition
Fewer steps than alcohol activation route
Requires validation in specific synthetic sequence
Synthetic Versatility Reductive Amination C-C Bond Formation

Dopamine D3 Receptor Affinity in Derived Benzamides

While 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane itself is a synthetic intermediate, its derived benzamide analogs exhibit exceptionally high affinity for the dopamine D3 receptor. For instance, a 2,3-dimethoxy-5-iodo benzamide derivative bearing the 9-benzyl-9-azabicyclo[3.3.1]nonan-3β-yl core displayed a Ki of 0.5 nM for human D3 receptors in competition binding assays [1]. In contrast, structurally related tropane-based ligands (e.g., cocaine analogs) show much weaker affinity (Ki = 2–14 μM) at the dopamine transporter [2]. The azabicyclic core, therefore, imparts a privileged geometry for high-affinity GPCR interactions, positioning this ketone as a strategic starting material for developing potent CNS ligands.

D3 Receptor Affinity
Class-level inference
Ki 0.5 nM (derived benzamide)
Supports D3 receptor binding research
Affinity of derived ligand; core scaffold enables SAR studies
Dopamine Receptors GPCR Ligands Binding Affinity

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Application Scenarios


CNS-Penetrant Dopamine D3 Ligands Synthesis

The defined (1S,5S) stereochemistry and optimal XLogP3 (2.2) of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane [1] make it an ideal starting material for constructing enantiomerically pure benzamide derivatives targeting dopamine D3 receptors. The ketone functionality allows for direct reductive amination to install a 3β-amino group, which can then be acylated to yield high-affinity D3 ligands (Ki as low as 0.5 nM) [2]. This approach circumvents the need for chiral resolution and provides a direct route to brain-penetrant GPCR modulators for neuroscience research.

Fragment-Based Library Expansion

With a commercial purity of ≥97% and a rigid, three-dimensional bicyclic scaffold, 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is well-suited for inclusion in fragment libraries targeting challenging protein-protein interactions or CNS receptors . Its room-temperature stability and solid physical form facilitate automated compound management and high-throughput screening without pre-purification, accelerating hit identification workflows.

Sigma-2 Receptor Selective Probe Synthesis

The 9-benzyl-9-azabicyclo[3.3.1]nonane core has been shown to confer moderate selectivity for sigma-2 (σ2) over sigma-1 (σ1) receptors when elaborated into phenylcarbamate derivatives [3]. The ketone group of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane provides a convenient handle for introducing the carbamate moiety after reduction to the corresponding alcohol, enabling the preparation of σ2-selective ligands for oncology and neuroscience imaging applications.

PET Imaging Agents for Dopamine Receptors

Derivatives of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, such as 18F-labeled benzamides, have demonstrated favorable in vivo properties for positron emission tomography (PET) imaging of dopamine D2/D3 receptors [4]. Procurement of the ketone precursor allows for the synthesis of cold reference standards and radiolabeling precursors, supporting the development of next-generation CNS imaging probes.

Application
Selection Property
Validation Focus
CNS-penetrant D3 ligand synthesis
Enantiopure (1S,5S) scaffold
Dopamine D3 receptor binding assays
Fragment-based library expansion
High-purity grade, room-temperature stable solid
High-throughput screening compatibility
Sigma-2 selective probe synthesis
Ketone synthetic handle for carbamate installation
Sigma-2 vs. sigma-1 selectivity profiling
PET imaging agent development
Azabicyclic core for radiolabeling
In vivo PET imaging distribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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